

DEEP RED Cell Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DEEP RED

Cat. No.: B1585064

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This document provides detailed application notes and protocols for the use of **DEEP RED** fluorescent dyes for cell labeling. These far-red dyes are invaluable for a range of applications including fluorescence microscopy, flow cytometry, and high-content screening, offering benefits such as reduced phototoxicity and minimal background autofluorescence.[1]

Dye Characteristics and Applications

DEEP RED dyes are a class of fluorescent probes with excitation and emission spectra in the far-red region of the electromagnetic spectrum, typically with excitation maxima around 630-650 nm and emission maxima between 650-680 nm.[2][3][4] This spectral profile makes them compatible with common laser lines (e.g., 633 nm or 640 nm) and ideal for multiplexing with other fluorophores like GFP and FITC.[5] Many of these dyes are cell-permeant, hydrophobic compounds that can easily cross the plasma membrane of live cells.[1][6] Some are designed to covalently bind to intracellular proteins, ensuring stable and long-term fluorescent signals.[5]

Key Applications:

- Long-term Cell Tracking: Monitoring cell movement, location, and proliferation over extended periods, even up to 72 hours.[5]
- Nuclear Staining (Counterstaining): Delineating the nucleus in live, fixed, and dead cells for applications like immunocytochemistry (ICC) and immunohistochemistry (IHC).[7]

- Mitochondrial Staining: Labeling mitochondria to assess their activity, localization, and abundance.[8]
- Analysis of Endocytosis and Phagocytosis: Utilizing pH-sensitive **DEEP RED** dyes that fluoresce only in acidic environments like endosomes and lysosomes.[9][10][11]
- Oxidative Stress Measurement: Employing fluorogenic probes that become fluorescent upon oxidation by reactive oxygen species (ROS).[4]
- Cell Viability and Cytotoxicity Assays: Distinguishing between live and dead cell populations. [12]

Experimental Protocols

General Protocol for Live Cell Labeling

This protocol provides a general guideline for labeling live adherent or suspension cells. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.[6]

Materials:

- **DEEP RED** dye stock solution (e.g., 1 mM in DMSO)
- Complete cell culture medium or a suitable buffer (e.g., PBS, HBSS)
- Cells of interest

Protocol:

- Prepare Staining Solution: Thaw the **DEEP RED** dye stock solution to room temperature. Prepare a working solution by diluting the stock solution in serum-free medium or buffer to the desired final concentration (see Table 1).
- Cell Preparation:
 - Adherent Cells: Grow cells on a suitable culture vessel (e.g., 96-well plate, coverslips). When cells reach the desired confluency, remove the culture medium.

- Suspension Cells: Harvest cells and centrifuge at 1000-1500 rpm for 5 minutes. Resuspend the cell pellet in the staining solution at a density of approximately 1×10^6 cells/mL.[13]
- Incubation: Add the staining solution to the cells and incubate at 37°C for 15 to 60 minutes, protected from light.[6] The optimal incubation time can vary depending on the cell type and dye.[8]
- Washing:
 - Adherent Cells: Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or buffer.
 - Suspension Cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend in fresh, pre-warmed medium. Repeat the wash step two more times.[13]
- Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry using the appropriate filter sets (e.g., Cy5 filter).[6][7]

General Protocol for Fixed Cell Labeling

This protocol is suitable for nuclear counterstaining in fixed cells for applications like immunofluorescence.

Materials:

- **DEEP RED** nucleic acid stain
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (optional, e.g., 0.3% Triton X-100 in PBS)
- Wash buffer (e.g., PBS)
- Cells cultured on coverslips or slides

Protocol:

- Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]
- Washing: Wash the cells three times with PBS.[14]
- Permeabilization (Optional): If performing antibody staining for intracellular targets, permeabilize the cells with a suitable buffer.[15]
- Staining: Prepare the **DEEP RED** staining solution in PBS. Remove the wash buffer and add the staining solution to the cells.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[14][16]
- Washing: Wash the cells if needed to reduce background.[14]
- Mounting and Imaging: Mount the coverslips using an appropriate mounting medium. Image the cells using a fluorescence microscope with a Cy5/**deep red** filter set.[14]

Quantitative Data Summary

The optimal staining conditions are highly dependent on the specific **DEEP RED** dye, cell type, and application. The following tables summarize typical concentration ranges and incubation times.

Table 1: Live Cell Labeling Parameters

Dye Type	Target	Cell Type	Concentration	Incubation Time	Temperature
CellTracker™ Deep Red	General Cell Tracking	A549	0.316 - 3.16 μ M	Not specified, imaged after 24-72h	37°C
SYTO™ Deep Red	Nucleic Acids	HeLa, A549, U2OS	1 μ M	30 minutes (up to 1-2h for 3D cultures)	37°C
MitoTracker Deep Red FM	Mitochondria	Adherent Cells	20 - 200 nM	5 - 30 minutes	Room Temp
MitoTracker Deep Red FM	Mitochondria	Suspension Cells	20 - 200 nM	15 - 45 minutes	Room Temp
CellROX™ Deep Red	Reactive Oxygen Species	HL-60, THP-1	5 μ M	30 minutes	37°C
pHrodo™ Deep Red	Acidic Organelles (Phagocytosis)	Jurkat	1 vial per 1×10^6 cells	45 - 180 minutes	4°C - 37°C

Data compiled from references:[\[5\]](#)[\[7\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

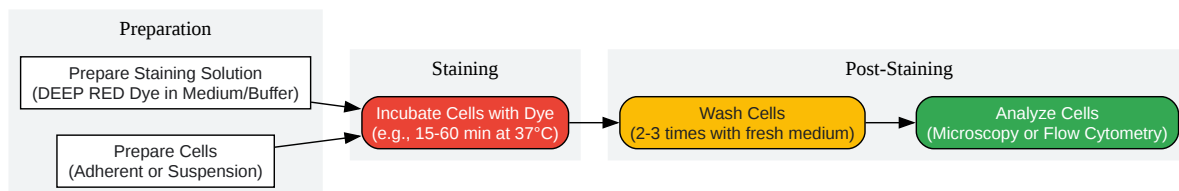
Table 2: Fixed Cell Labeling Parameters

Dye Type	Target	Fixation	Concentration	Incubation Time	Temperature
HCS NuclearMask ™ Deep Red	Nucleus	4% PFA	1:250 dilution	30 minutes	Room Temp
SYTOX™ Deep Red	Nucleus	4% Formaldehyde	500 nM	30 minutes	Room Temp

Data compiled from references:[\[14\]](#)[\[16\]](#)

Visualizations

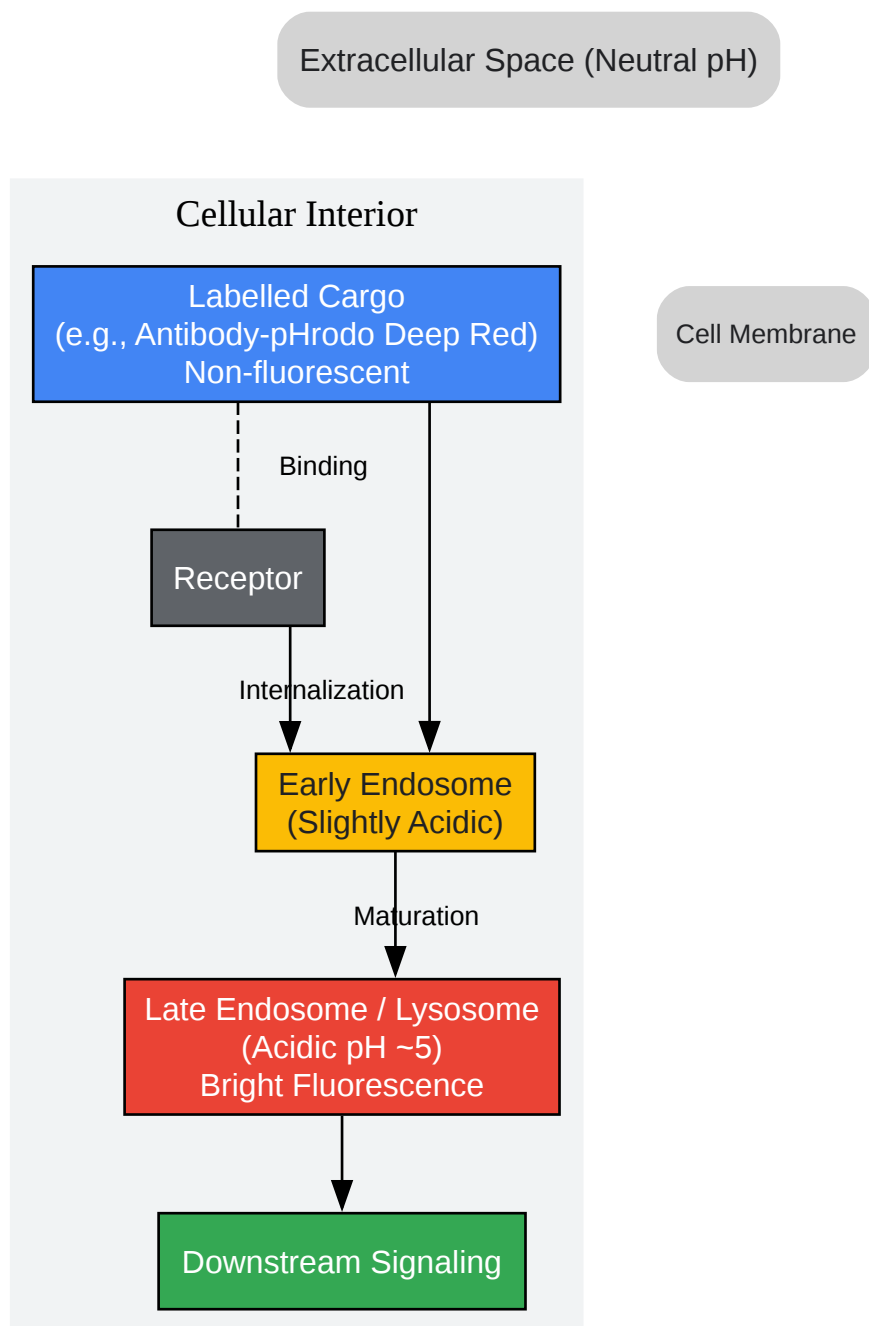
Experimental Workflow for Live Cell Labeling



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Caption: A generalized workflow for staining live cells with **DEEP RED** dyes.

Signaling Pathway in Endocytosis Studied with pH-sensitive Dyes



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Caption: Visualizing receptor-mediated endocytosis using a pH-sensitive **DEEP RED** dye.

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